molecular formula C13H17NO4 B14027196 Rel-benzyl ((3R,5S)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Rel-benzyl ((3R,5S)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B14027196
M. Wt: 251.28 g/mol
InChI Key: TWEONXIENGFSEX-NEPJUHHUSA-N
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Description

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrahydropyran ring, a hydroxy group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective oxidation or hydrolysis reactions.

    Formation of the Carbamic Acid: The carbamic acid moiety can be synthesized by reacting an amine with phosgene or a suitable carbamoyl chloride.

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The ester moiety can be reduced to form an alcohol.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester may involve:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
  • cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid ethyl ester
  • trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

Uniqueness

cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester is unique due to its specific stereochemistry (cis configuration) and the presence of a benzyl ester moiety, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-[(3R,5S)-5-hydroxyoxan-3-yl]carbamate

InChI

InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1

InChI Key

TWEONXIENGFSEX-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H](COC[C@H]1O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(COCC1O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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